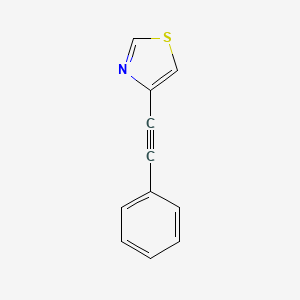

Thiazole, 4-(phenylethynyl)-

Description

Overview of Thiazole (B1198619) Heterocycles as Pivotal Scaffolds in Contemporary Organic and Materials Chemistry

Thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen atoms, are fundamental building blocks in the realms of organic and materials chemistry. kuey.netanalis.com.my Their unique electronic and structural characteristics make them versatile scaffolds for the development of a wide array of functional molecules. kuey.nettandfonline.com The thiazole ring is planar and aromatic, a result of significant π-electron delocalization, which contributes to its chemical stability and distinct reactivity. kuey.netanalis.com.my

In the field of medicinal chemistry, the thiazole nucleus is a common feature in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. kuey.nettandfonline.com A notable example is the presence of the thiazole ring in Vitamin B1 (thiamine). tandfonline.comresearchgate.net

The applications of thiazole derivatives extend into materials science, where their electronic and photophysical properties are harnessed for the creation of advanced materials. kuey.netmdpi.com Thiazole-based polymers and small molecules are utilized in organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.netnih.gov These materials often exhibit excellent charge transport capabilities, high stability, and tunable energy levels, making them promising candidates for next-generation electronics. kuey.net Fused thiazole systems, like thiazolo[5,4-d]thiazole (B1587360), are particularly noted for their rigidity, high planarity, and electron-deficient nature, which facilitates strong intermolecular π–π stacking and enhances performance in electronic applications. nih.govrsc.org

The reactivity of the thiazole ring can be readily modulated by introducing various substituents at the C-2, C-4, and C-5 positions, allowing for fine-tuning of its chemical and physical properties. analis.com.my This synthetic accessibility, combined with its inherent characteristics, solidifies the role of the thiazole heterocycle as a pivotal scaffold in modern chemical research. kuey.nettandfonline.com

Significance of the Phenylethynyl Moiety in π-Conjugated Systems and its Strategic Incorporation into Thiazole Derivatives

The phenylethynyl group, consisting of a phenyl ring connected to an ethynyl (B1212043) (−C≡C−) linker, is a crucial component in the design of π-conjugated systems. researchgate.net This linear, rigid moiety extends the π-electron delocalization of an aromatic system, which significantly influences the molecule's electronic and photophysical properties. researchgate.netacs.org The introduction of the phenylethynyl group can lead to bathochromic (red) shifts in absorption and emission spectra, indicating a smaller HOMO-LUMO gap and extended conjugation. researchgate.net Its linear geometry also plays a role in controlling the supramolecular organization of molecules in the solid state, often promoting desirable packing motifs for charge transport. acs.org

The strategic incorporation of the phenylethynyl moiety into thiazole derivatives creates a powerful synergy. The thiazole ring acts as a versatile and often electron-rich or electron-deficient core, while the phenylethynyl group serves to expand the π-system and modulate its optoelectronic characteristics. nih.gov This combination allows for the rational design of molecules with tailored properties for specific applications. nih.govnih.gov

The synthesis of 4-(phenylethynyl)thiazole and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. vulcanchem.comwikipedia.orgnumberanalytics.com This robust and versatile method allows for the efficient formation of a carbon-carbon bond between a halogenated thiazole (typically at the 4-position) and a terminal alkyne like phenylacetylene (B144264). nih.govmdpi.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgrsc.org Variations of this method, including copper-free conditions, have also been developed. nih.gov

The resulting 4-(phenylethynyl)thiazole architecture combines the rigidity and π-electron density of the thiazole ring with the extended conjugation and linear structure of the phenylethynyl group. vulcanchem.com This structural motif has been explored for its potential in creating fluorescent materials and as a building block for more complex functional molecules. nih.govnih.gov

Research Trajectories and Academic Objectives for Investigating 4-(Phenylethynyl)thiazole Architectures

Research into 4-(phenylethynyl)thiazole architectures is driven by the goal of developing novel functional materials with precisely controlled properties. The key academic objectives focus on understanding the structure-property relationships that govern the performance of these molecules in various applications.

Key Research Trajectories:

Photophysical Property Investigation: A major focus is the detailed characterization of the photophysical properties of these compounds, including their UV-Vis absorption, fluorescence emission, quantum yields, and fluorescence lifetimes. nih.gov Researchers aim to create materials with strong emission, large Stokes shifts, and tunable fluorescence colors for applications in OLEDs, fluorescent probes, and sensors. nih.govrsc.org

Materials for Organic Electronics: The development of 4-(phenylethynyl)thiazole-based materials for organic electronics is a significant research direction. nih.govrsc.org This involves designing molecules that exhibit favorable molecular packing in the solid state to facilitate efficient charge transport. The planarity and rigidity of the thiazole core combined with the linear phenylethynyl unit are advantageous for creating ordered assemblies. rsc.org

Development of Luminescent Sensors: The sensitivity of the fluorescence properties of π-conjugated systems to their environment makes 4-(phenylethynyl)thiazole derivatives promising candidates for chemical sensors. mdpi.com Research in this area aims to design molecules whose fluorescence is selectively quenched or enhanced in the presence of specific analytes.

Theoretical Modeling: Computational studies, such as Density Functional Theory (DFT) calculations, are employed to complement experimental findings. researchgate.netnih.gov These theoretical models help in understanding the electronic structure, molecular orbitals (HOMO/LUMO), and predicting the photophysical properties of new designs before their synthesis.

Research Findings on Substituted Phenylethynyl Thiazoles

The following table summarizes key experimental data for a series of donor-acceptor aryl alkynyl substituted thiazole derivatives, highlighting the influence of different substituents on their photophysical properties.

| Compound | Substituent (R) | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (ΦF) | Stokes Shift [cm-1] |

|---|---|---|---|---|---|

| Derivative 1 | -H | 403 | 474 | 0.39 | 4392 |

| Derivative 2 | -OCH3 | 410 | 538 | 0.35 | 6351 |

| Derivative 3 | -N(CH3)2 | 425 | 530 | 0.38 | 5287 |

Data adapted from studies on aryl alkynyl substituted thiazole derivatives, demonstrating the impact of donor group strength on spectral properties. nih.gov

Common Synthetic Methods for C-C Bond Formation

The Sonogashira coupling is a fundamental reaction for synthesizing phenylethynyl-substituted heterocycles. wikipedia.orgnumberanalytics.com

| Reaction | Catalyst System | Key Features | Typical Substrates |

|---|---|---|---|

| Sonogashira Coupling | Palladium complex (e.g., Pd(PPh3)4) and Copper(I) salt (e.g., CuI) | Mild reaction conditions, high functional group tolerance, direct formation of C(sp2)-C(sp) bond. wikipedia.orgnumberanalytics.com | Aryl/vinyl halides and terminal alkynes. wikipedia.org |

| Copper-Free Sonogashira | Palladium complex | Avoids the use of a copper co-catalyst, can be advantageous for certain substrates. nih.gov | Aryl/vinyl halides and terminal alkynes. nih.gov |

Overview of prevalent cross-coupling reactions for the synthesis of 4-(phenylethynyl)thiazole systems.

Structure

3D Structure

Properties

CAS No. |

111600-88-5 |

|---|---|

Molecular Formula |

C11H7NS |

Molecular Weight |

185.25 g/mol |

IUPAC Name |

4-(2-phenylethynyl)-1,3-thiazole |

InChI |

InChI=1S/C11H7NS/c1-2-4-10(5-3-1)6-7-11-8-13-9-12-11/h1-5,8-9H |

InChI Key |

RESHTYCQJVKIMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CSC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenylethynyl Thiazole and Its Derivatives

Strategies for the Formation of the Core Thiazole (B1198619) Ring Precursors

The creation of a suitably functionalized thiazole ring is the foundational step for the synthesis of 4-(phenylethynyl)thiazole. This typically involves preparing a 4-halothiazole or a related derivative that can undergo subsequent cross-coupling reactions.

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for forming the thiazole nucleus. researchgate.net This reaction traditionally involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. researchgate.net Modern modifications have been developed to improve yields, simplify procedures, and accommodate a wider range of functional groups, including those necessary for synthesizing precursors to 4-(phenylethynyl)thiazole.

Modified Hantzsch methods often focus on creating optically pure thiazoles or employing novel catalysts and reaction conditions. For instance, a two- or three-step procedure can yield valine- and threonine-derived thiazoles with high optical purity. researchgate.net This involves the cyclocondensation of a thioamide under basic conditions, followed by dehydration of the intermediate hydroxythiazoline. researchgate.net Another advancement is the use of microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating. nih.gov Additionally, one-pot, three-component condensation reactions using reusable solid acid catalysts like silica-supported tungstosilicic acid have been developed as an efficient and environmentally benign approach to Hantzsch-type synthesis. mdpi.com

Table 1: Comparison of Hantzsch Thiazole Synthesis Modifications

| Method | Key Feature | Reactants Example | Conditions | Advantage |

|---|---|---|---|---|

| Microwave-Assisted nih.gov | Rapid Heating | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol, 90°C, 30 min | Reduced reaction time, improved yields. |

| Optically Pure Synthesis researchgate.net | Stereoselective | Thioamide, α-haloketone | Basic cyclocondensation, then dehydration (TFAA, pyridine) | Maintains stereochemistry of chiral precursors. |

| Solid Acid Catalyst mdpi.com | Green Chemistry | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde (B42025) | Silica Supported Tungstosilisic Acid (SiW.SiO2), ultrasonic irradiation | Reusable catalyst, environmentally friendly. |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. These strategies are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity. nih.govijcce.ac.ir For thiazole synthesis, MCRs provide a direct route to polysubstituted rings from simple, readily available starting materials.

One notable example is a four-component, metal-free reaction that assembles ketones, aldehydes, an ammonium (B1175870) salt (as the nitrogen source), and elemental sulfur (as the sulfur source) to produce highly substituted thiazoles. rsc.org This self-assembly process tolerates a wide range of functional groups and offers a green approach to complex thiazole derivatives. rsc.org Another MCR involves the one-pot condensation of an α-bromoacetyl compound, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde, using orthophosphoric acid as a catalyst under mild conditions. ijcce.ac.ir Such domino protocols, which may utilize microwave irradiation or liquid-assisted grinding, offer efficient and often catalyst-free pathways to diverse thiazole structures. nih.gov

Recent advancements in synthetic chemistry have led to the development of electrochemical methods for thiazole ring formation. These protocols are particularly attractive due to their mild, environmentally friendly conditions, often avoiding the need for harsh reagents or metal catalysts. nih.govorganic-chemistry.org

A prominent example is the electrochemical oxidative cyclization of enaminones with thioamides. nih.govorganic-chemistry.org This method proceeds under metal- and oxidant-free conditions, using a graphite (B72142) anode and a platinum cathode with constant current electrolysis. organic-chemistry.org The reaction is believed to proceed via a radical pathway, initiated by the oxidation of the thioamide. researchgate.net This green and sustainable approach provides an efficient route to polysubstituted thiazoles and demonstrates broad substrate scope. organic-chemistry.orgresearchgate.net

Table 2: Electrochemical Synthesis of Thiazoles organic-chemistry.org

| Anode | Cathode | Electrolyte/Solvent | Conditions | Key Feature |

|---|

Direct Introduction of the Phenylethynyl Moiety at the C4 Position of the Thiazole Ring

Once a thiazole ring with a suitable leaving group (e.g., a halogen) at the C4 position is synthesized, the phenylethynyl group can be installed directly. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

The Sonogashira coupling is a preeminent method for forming C(sp)-C(sp²) bonds, making it ideal for coupling terminal alkynes like phenylacetylene (B144264) with aryl or heteroaryl halides. mdpi.comacs.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.comvulcanchem.com The synthesis of 4-(phenylethynyl)thiazole is commonly achieved by reacting a 4-halothiazole with phenylacetylene under Sonogashira conditions. vulcanchem.com

Numerous modifications have been developed to improve the Sonogashira reaction's efficiency and substrate scope. These include the development of highly active, air-stable palladium precatalysts that can facilitate the reaction at room temperature, even for challenging nitrogen- and sulfur-containing heterocycles. acs.org Copper-free Sonogashira protocols have also been established to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.govnih.gov These reactions can be performed in various solvents, including environmentally benign options like water, using specific catalysts and ligands. nih.govsigmaaldrich.com

Table 3: Selected Conditions for Sonogashira Coupling to Form Aryl-Alkynyl Bonds

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Triethylamine | Amine solvent | Not specified | vulcanchem.com |

| Pd/C | Not specified | Water | 70°C | nih.gov |

| PdCl₂(PPh₃)₂ / CuI / L-Proline | K₂CO₃ | Not specified | 45-50°C | researchgate.netresearchgate.net |

| [DTBNpP]Pd(crotyl)Cl (Copper-free) | Not specified | Not specified | Room Temp - 60°C | acs.org |

| Pd(OAc)₂ (Copper-free, Ligand-free) | Dabco | Not specified | Not specified | nih.gov |

Zeolites, which are microporous aluminosilicate (B74896) minerals, can serve as highly effective heterogeneous catalysts in organic synthesis. Their well-defined pore structures and acidic sites can promote specific reactions with high selectivity. researchgate.netresearchgate.net

In the context of synthesizing precursors for 4-(phenylethynyl)thiazole, Zeolite H-beta has been successfully used to catalyze the reaction between α-chloro acetyl chloride and 1,2-bis(trimethylsilyl)acetylene. researchgate.netresearchgate.net This reaction forms the key intermediate 1-chloro-4-(trimethylsilyl)but-3-yn-2-one. This α-haloketone, which already contains the alkyne precursor moiety, is then cyclized with thioacetamide (B46855) in a subsequent step to afford 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole. researchgate.netresearchgate.net While this is not a direct substitution on a pre-formed thiazole, it represents a zeolite-catalyzed strategy to construct a thiazole ring with the desired C4-alkynyl functionality already incorporated. This method highlights the use of zeolites to facilitate the formation of crucial building blocks for complex thiazole derivatives. researchgate.netresearchgate.net

Post-Synthetic Functionalization and Derivatization Strategies

The core structure of 4-(phenylethynyl)thiazole serves as a versatile scaffold that can be extensively modified through post-synthetic functionalization. These strategies are crucial for fine-tuning the molecule's electronic, photophysical, and biological properties, enabling its application in diverse fields such as materials science and medicinal chemistry. Key derivatization approaches include the selective introduction of halogens, the attachment of various electron-donating and electron-accepting groups, and the construction of extended π-conjugated systems like oligomers and polymers.

The controlled, regioselective halogenation of the thiazole ring is a powerful tool for creating functional intermediates. Research has demonstrated that halo-1,3-thiazole derivatives can be prepared with high efficiency and selectivity from 2-amino-1,3-thiazole precursors using simple copper-based reagents. nih.gov The position of halogenation can be precisely directed by adjusting the reaction conditions and the copper reagent used. nih.gov

Using 4-(phenylethynyl)thiazol-2-amine as a model compound, studies have shown that halogenation at position 5 of the 2-amino-1,3-thiazole ring can be achieved at room temperature by reacting it with copper(II) halides (CuX₂, where X = Cl or Br) in acetonitrile. nih.gov For the synthesis of dihalo-derivatives, a combination of n-butyl nitrite (B80452) and CuX₂ at elevated temperatures (above 65 °C) leads to high yields of the 2,5-dihalo product. nih.gov Furthermore, selective halogenation at the C2 position can be accomplished by employing an alumina-supported copper(I) material or copper(I) halides (CuX, where X = Cl, Br, or I). nih.gov

These methodologies provide a predictable and efficient route to various halogenated 4-(phenylethynyl)thiazole derivatives, which are valuable precursors for further cross-coupling reactions and the synthesis of more complex molecules.

Table 1: Regioselective Halogenation of 4-(Phenylethynyl)thiazol-2-amine This table is generated based on data from reactions of copper halides with 4-(phenylethynyl)thiazol-2-amine. nih.gov

| Product | Target Position(s) | Reagents | Temperature | Yield |

|---|---|---|---|---|

| 5-Bromo-4-(phenylethynyl)thiazol-2-amine | C5 | CuBr₂ in acetonitrile | Room Temp. | High |

| 5-Chloro-4-(phenylethynyl)thiazol-2-amine | C5 | CuCl₂ in acetonitrile | Room Temp. | High |

| 2,5-Dibromo-4-(phenylethynyl)thiazole | C2 & C5 | CuBr₂ and n-butyl nitrite | > 65 °C | High |

| 2-Halo-4-(phenylethynyl)thiazole | C2 | CuX (X=Cl, Br, I) on alumina | - | Selective |

The electronic characteristics of the 4-(phenylethynyl)thiazole framework can be systematically tuned by introducing substituents with varying electronic effects. The attachment of electron-donating groups (EDGs) or electron-accepting groups (EWGs) to the thiazole or phenyl rings significantly influences the molecule's frontier molecular orbitals (HOMO/LUMO), which in turn alters its photophysical and biological properties. researchgate.netsciencescholar.us

The introduction of different substituents onto the primary thiazole molecular framework has yielded promising results in the context of creating biologically active agents. mdpi.com For instance, the incorporation of strong electron-withdrawing nitro groups at the para-position of a phenyl substituent on a thiazole ring has been shown to enhance antimicrobial activity. mdpi.com Conversely, studies on other thiazole derivatives have indicated that electron-withdrawing groups like fluorine or electron-donating groups such as methoxy (B1213986) (OCH₃) and methyl (CH₃) can have varied effects, either reducing or modifying anticancer activity depending on their position. sciencescholar.us

In the realm of materials science, functionalization with EDGs is a key strategy for developing novel fluorophores. researchgate.net A series of donor-aryl-alkynyl substituted thiazole derivatives bearing different electron-donating groups at the 5-position of the thiazole core have been synthesized to evaluate the influence of donor strength on photophysical properties like UV/Vis absorption and fluorescence emission. researchgate.net The modification of the thiazole core through the introduction of substituents containing C=C, C=N, and N=N bonds is also a recognized strategy to create flexible conjugated systems with tunable fluorescence. chim.it These modifications allow for the rational design of molecules with specific optical and electronic profiles for applications in sensors and organic electronics. chim.it

The 4-(phenylethynyl)thiazole unit is an excellent building block for the construction of π-conjugated oligomers and polymers due to the rigid, linear geometry of the ethynylene linker, which facilitates extended electronic delocalization. uclm.es These materials, often classified as poly(aryl-ethynylene)s (PAEs), are investigated for their promising semiconducting and optoelectronic properties. uclm.esresearchgate.net

Theoretical studies on polymers consisting of phenylethynyl units and heterocyclic rings like thiazole or thiadiazole have shown that their electronic structure and properties can be precisely controlled. researchgate.net The nature of side chains appended to the polymer backbone significantly impacts the optoelectronic characteristics. researchgate.netresearchgate.net For example, alkoxy side chains have been found to cause more significant changes in electronic properties than alkyl side chains, often leading to smaller optical band gaps. researchgate.net Such polymers are considered candidates for n-type semiconductors due to their predicted low intramolecular reorganization energies. researchgate.net

The synthesis of these conjugated systems can be achieved through various polymerization techniques, such as Stille coupling or Negishi-coupling polycondensation. researchgate.netacs.org For example, polymers containing thiazolo[5,4-d]thiazole (B1587360) rings have been prepared and studied. acs.org The resulting materials exhibit interesting electronic properties related to the axial symmetry of the ethynylene groups, which helps maintain conjugation across the molecular backbone. uclm.es The development of polymers incorporating the 4-(phenylethynyl)thiazole motif contributes to the creation of advanced materials for applications in organic electronics, including organic photovoltaics and field-effect transistors. researchgate.net

Table 2: Theoretical Electronic Properties of Substituted Poly(phenylethynyl-thiadiazole) Systems This table is generated based on theoretical data for related conjugated polymer systems, illustrating the effect of substituents. researchgate.net

| Polymer System | Substituent Type | Predicted Effect on Band Gap | Predicted LUMO Energy | Potential Application |

|---|---|---|---|---|

| Poly(phenylethynyl-thiadiazole) | Alkyl Side Chain | Moderate | Higher | n-type semiconductor |

| Poly(phenylethynyl-thiadiazole) | Alkoxy Side Chain | Significant Decrease | Lower | n-type semiconductor |

| Poly(phenylethynyl-thiadiazole) | Fluorination | - | Lower (facilitates injection) | n-type semiconductor |

Fundamental Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Thiazole (B1198619) Nucleus in 4-(Phenylethynyl)thiazole

The thiazole ring is an electron-rich aromatic system, yet it possesses specific sites that are susceptible to various chemical transformations. Its reactivity is influenced by the electron-donating character of the sulfur atom and the electron-withdrawing nature of the nitrogen atom.

Proton Abstraction and Ylide Formation at the C2 Position

The C2 position of the thiazole ring is known for its relative acidity, making it susceptible to deprotonation. pharmaguideline.com Protons at the C2 position can be removed by strong bases, such as organolithium compounds, to form a C2-lithiated species. pharmaguideline.com This carbanion is nucleophilic and can react with a range of electrophiles, including aldehydes, ketones, and alkyl halides. pharmaguideline.com This reactivity provides a powerful method for introducing substituents at the C2 position, thereby functionalizing the thiazole core. The formation of this nucleophilic species at C2 is a key step in the synthesis of various thiazole derivatives.

Cycloaddition Reaction Pathways (e.g., Diels-Alder, formal [2+2] cycloadditions)

The thiazole ring can participate in cycloaddition reactions, although its aromaticity can make such reactions challenging. However, derivatives of thiazole have been shown to undergo these transformations. For instance, 4-alkenylthiazoles can act as all-carbon dienes in Diels-Alder reactions, where the formal C=C double bond of the thiazole ring and the side-chain double bond participate in the [4+2] cycloaddition with dienophiles. nih.gov This suggests a potential, though likely less favorable, pathway for 4-(phenylethynyl)thiazole to react, possibly involving the C4-C5 bond. Formal [4+2] cycloaddition reactions have also been developed to construct diverse thiazole-fused dihydropyrans. nih.gov The reactivity in these pathways often depends on the nature of the dienophile and the specific substitution pattern on the thiazole ring. nih.govrsc.org

Table 1: Potential Cycloaddition Reactions Involving the Thiazole Moiety

| Reaction Type | Participating Atoms of Thiazole | Potential Outcome | Reference |

|---|---|---|---|

| Diels-Alder [4+2] | C4-C5 and exocyclic π-system | Fused six-membered rings | nih.gov |

| Formal [4+2] Cycloaddition | Thiazole ring atoms | Thiazole-fused heterocycles | nih.gov |

| [4+1] Cycloaddition | Thiazole-based diphosphinine | Phosphide adducts | rsc.org |

Selective Oxidation Studies (e.g., N-oxidation, S-oxidation)

The oxidation of the thiazole ring can occur at either the nitrogen or sulfur heteroatom. However, the lone pair of electrons on the sulfur atom is integral to the ring's aromatic sextet, which can make S-oxidation more difficult compared to non-aromatic sulfides. researchgate.net Oxidation of thiazoline (B8809763) precursors is a common method for synthesizing the aromatic thiazole ring, often using molecular oxygen or other mild oxidants. researchgate.netnih.gov The direct oxidation of an already aromatic thiazole, such as 4-(phenylethynyl)thiazole, is less common. Treatment of substituted thiazolines with various oxidants can lead to a mixture of products, including the corresponding thiazole, but also ring-opened products like sulfonic acids. rsc.org The specific outcome of an oxidation reaction is highly dependent on the oxidant used and the substitution pattern on the thiazole ring. rsc.org While N-oxidation is conceivable, forming a thiazole N-oxide, the reactivity of 4-(phenylethynyl)thiazole towards specific oxidizing agents for selective N- or S-oxidation requires further investigation.

Reactivity of the Phenylethynyl Moiety in Conjugation with the Thiazole Ring

The phenylethynyl group is not merely a passive substituent; its extended π-system is electronically conjugated with the thiazole ring, significantly influencing the molecule's properties and providing a site for further chemical transformations.

Influence of the Ethynyl (B1212043) Group on Intramolecular Charge Transfer

The combination of the electron-rich thiazole ring and the π-system of the phenylethynyl group creates a donor-π-acceptor (D-π-A) type structure conducive to intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be transferred from the thiazole moiety (donor) through the ethynyl bridge to the phenyl group (acceptor), or vice versa, depending on other substituents. This ICT process is fundamental to the photophysical properties of such molecules, including their fluorescence characteristics. mdpi.comdntb.gov.ua The efficiency and nature of the ICT are sensitive to the electronic properties of the donor and acceptor groups, the length of the conjugated bridge, and the polarity of the solvent. nih.govrsc.org In similar systems, extending the π-conjugation has been shown to cause significant bathochromic (red) shifts in absorption and fluorescence spectra, indicating a more efficient ICT process and a larger dipole moment in the excited state. rsc.org The emission properties of such molecules can be governed by conformational changes, such as rotation around single bonds in the excited state, leading to either planar or twisted intramolecular charge transfer (PICT or TICT) states. nih.govnih.gov

Table 2: Factors Influencing Intramolecular Charge Transfer (ICT)

| Factor | Effect on ICT | Photophysical Consequence | Reference |

|---|---|---|---|

| Extended π-Conjugation | Enhances ICT efficiency | Bathochromic shifts in absorption/fluorescence | rsc.org |

| Solvent Polarity | Stabilizes the charge-separated excited state | Red-shifted fluorescence emission | nih.gov |

| Substituent Electronics | Modulates donor/acceptor strength | Tunes absorption and emission wavelengths | mdpi.com |

| Molecular Geometry | Can lead to twisted (TICT) or planar (PICT) states | Affects fluorescence quantum yield | nih.gov |

Participation in Further Coupling or Addition Reactions

The carbon-carbon triple bond of the phenylethynyl group is a versatile functional group that can participate in a variety of subsequent reactions. It is a prime substrate for cycloaddition reactions. For example, internal alkynes can undergo copper-catalyzed [3+2] azide-alkyne cycloadditions (CuAAC) to form fully substituted 1,2,3-triazoles. d-nb.infonih.gov This type of "click chemistry" is highly efficient and demonstrates the potential for using 4-(phenylethynyl)thiazole as a building block for more complex molecular architectures. Beyond cycloadditions, the alkyne can undergo various addition reactions, such as hydrogenation to form the corresponding alkene or alkane, or halogenation to yield dihaloalkenes. The phenylethynyl moiety can also be involved in various metal-catalyzed cross-coupling reactions, further highlighting its utility in synthetic organic chemistry. beilstein-journals.org

Theoretical Elucidation of Reaction Mechanisms

While specific theoretical studies exclusively focused on the reaction mechanisms of "Thiazole, 4-(phenylethynyl)-" are not extensively documented in publicly available literature, the fundamental chemical reactivity of this compound can be understood through computational investigations of analogous thiazole and phenylethynyl systems. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating reaction pathways, transition states, and the electronic factors that govern reactivity. nih.govrsc.org Such studies provide critical insights that complement experimental findings.

Theoretical investigations into the reactivity of substituted thiazoles often focus on their participation in cycloaddition reactions, where the thiazole ring can act as a diene. nih.gov For instance, computational studies on 4-alkenyl-2-aminothiazoles have demonstrated the pivotal role of the 1,3-thiazole ring in enhancing the dienic activity. nih.gov Conceptual DFT calculations have been employed to analyze the nucleophilicity of different positions on the thiazole ring, revealing that the C5 atom is typically the most nucleophilic center, which dictates the regioselectivity of cycloaddition reactions. nih.gov

In a hypothetical cycloaddition reaction involving Thiazole, 4-(phenylethynyl)-, DFT calculations could be used to model the potential energy surfaces of different reaction pathways. This would involve locating the geometries of reactants, transition states, intermediates, and products. The calculated activation energies for these pathways would indicate the most favorable reaction mechanism. nih.gov

Table 1: Representative Data from a DFT Study on a Thiazole Derivative Cycloaddition

This interactive table showcases typical parameters calculated in a DFT study to elucidate a reaction mechanism. The values are hypothetical for Thiazole, 4-(phenylethynyl)- but are based on findings for similar compounds.

| Reaction Pathway | Transition State (TS) Geometry | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| [4+2] Cycloaddition | Asynchronous, C5-Cβ bond forming first | 25.3 | -15.8 |

| [3+2] Cycloaddition | Concerted but asynchronous | 28.1 | -12.4 |

| Michael Addition | Stepwise, zwitterionic intermediate | 22.5 | -18.2 |

Note: The data in this table is illustrative and intended to represent the types of results obtained from DFT calculations.

Furthermore, the electronic properties of Thiazole, 4-(phenylethynyl)- can be analyzed to predict its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. rsc.orgraco.cat A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the most likely sites for electrophilic or nucleophilic attack. For example, in many heterocyclic systems, the HOMO is localized on the thiazole ring, while the LUMO may be distributed across the phenylethynyl substituent, influencing the molecule's behavior in different types of reactions. rsc.org

Table 2: Calculated Electronic Properties of Substituted Thiazoles

This interactive table presents typical electronic properties calculated via DFT that are used to understand the reactivity of thiazole derivatives.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 4-Methylthiazole (B1212942) | -6.85 | -0.98 | 5.87 | 1.89 |

| 2,4-Diphenylthiazole (B167676) | -6.23 | -1.54 | 4.69 | 1.52 |

| Hypothetical 4-(Phenylethynyl)thiazole | -6.45 | -1.82 | 4.63 | 2.15 |

Note: The data for 4-methylthiazole and 2,4-diphenylthiazole are representative values from computational studies. The data for the hypothetical compound is an educated estimation based on structural similarities.

In the context of reactions involving the phenylethynyl group, such as copper-catalyzed azide-alkyne cycloadditions, theoretical studies can help to elucidate the catalytic cycle. beilstein-journals.org This would involve modeling the interaction of the thiazole derivative with the copper catalyst and the other reactant, and calculating the energies of all intermediates and transition states in the proposed mechanism. Such studies can confirm the regioselectivity of the reaction and explain the role of the catalyst. beilstein-journals.org

While the direct theoretical elucidation of reaction mechanisms for Thiazole, 4-(phenylethynyl)- remains a subject for future research, the established computational methodologies applied to similar structures provide a robust framework for predicting and understanding its chemical behavior.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For Thiazole (B1198619), 4-(phenylethynyl)-, ¹H and ¹³C NMR spectra are predicted to reveal distinct signals characteristic of its unique electronic and structural arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the thiazole ring protons and the protons of the terminal phenyl group. The H-5 proton of the thiazole ring is anticipated to appear as a singlet in the aromatic region, likely deshielded due to the anisotropic effect of the adjacent sulfur atom and the conjugated system. The H-2 proton, also a singlet, would likely resonate at a higher chemical shift (further downfield) due to the adjacent nitrogen atom's electron-withdrawing nature. The protons of the phenylethynyl group are expected to appear as a complex multiplet system in the typical aromatic region (approximately 7.3-7.6 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon framework. The two sp-hybridized carbons of the ethynyl (B1212043) linker are expected to produce characteristic signals between 80 and 100 ppm. rsc.org The carbons of the thiazole ring (C-2, C-4, and C-5) are predicted to have distinct chemical shifts influenced by the heteroatoms and the phenylethynyl substituent. Based on data for similar thiazole derivatives, C-2 is expected to be the most deshielded, followed by C-4 and C-5. asianpubs.org The phenyl group carbons will show a set of signals in the aromatic region (120-140 ppm), with the ipso-carbon (attached to the alkyne) showing a distinct shift. rsc.org

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| Thiazole H-5 | ~7.4 - 7.8 | Thiazole C-5 | ~115 - 125 |

| Thiazole H-2 | ~8.8 - 9.1 | Thiazole C-4 | ~140 - 150 |

| Phenyl H (ortho, meta, para) | ~7.3 - 7.6 (m) | Thiazole C-2 | ~150 - 155 |

| Ethynyl C | ~80 - 90 | ||

| Ethynyl C | ~90 - 100 | ||

| Phenyl C (ipso) | ~122 - 125 | ||

| Phenyl C (ortho, meta, para) | ~128 - 132 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and gain structural information from fragmentation patterns. For Thiazole, 4-(phenylethynyl)- (molecular formula: C₁₁H₇NS), the molecular weight is 185.25 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 185. The fragmentation pattern would likely involve cleavages characteristic of both the thiazole and phenylethynyl moieties. Key fragmentation pathways could include:

Loss of HCN: A common fragmentation for thiazoles, leading to a fragment ion.

Cleavage of the ethynyl bond: Fragmentation at the C-C single bond between the thiazole and the alkyne or within the alkyne itself.

Formation of a Phenylacetylene (B144264) Cation: A stable fragment with m/z = 101 could be formed.

Thiazole Ring Fragmentation: The thiazole ring could undergo cleavage to produce smaller sulfur- and nitrogen-containing radical cations.

| Predicted m/z | Possible Fragment Identity |

|---|---|

| 185 | [M]⁺ (Molecular Ion) |

| 158 | [M - HCN]⁺ |

| 101 | [C₆H₅C₂]⁺ |

| 84 | [C₄H₂NS]⁺ (Thiazolyl radical fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint based on the vibrational modes of a molecule's bonds.

Infrared (IR) Spectroscopy: The IR spectrum of Thiazole, 4-(phenylethynyl)- is predicted to exhibit several characteristic absorption bands. A sharp, medium-intensity band corresponding to the C≡C triple bond stretching vibration is expected in the range of 2200-2230 cm⁻¹. rsc.org Aromatic C-H stretching vibrations should appear above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will likely contain multiple bands corresponding to the C=C and C=N stretching vibrations of the phenyl and thiazole rings. researchgate.net

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric and non-polar bonds, would be an excellent complementary technique. The C≡C stretching vibration is expected to give a strong and sharp signal in the Raman spectrum. Symmetric breathing modes of the aromatic rings would also be prominent.

| Predicted Vibrational Frequency (cm⁻¹) | Assignment |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 2230 - 2200 | C≡C Stretch |

| 1600 - 1450 | Aromatic C=C and Thiazole C=N/C=C Ring Stretches |

| 900 - 690 | Aromatic C-H Out-of-Plane Bending |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The extended π-conjugated system of Thiazole, 4-(phenylethynyl)-, comprising the phenyl ring, the ethynyl bridge, and the thiazole heterocycle, is expected to result in strong absorption in the UV region.

The primary electronic transitions will be of the π → π* type. Compared to simpler chromophores like phenylethynylbenzene, the inclusion of the thiazole ring is predicted to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) due to the extension of the conjugated system. The λmax for 2-amino-4-phenylthiazole (B127512) is reported around 283 nm. caymanchem.com For phenylethynylbenzene, absorption maxima are observed in the 230-280 nm range. nist.gov Therefore, for Thiazole, 4-(phenylethynyl)-, the main absorption band is anticipated to be in the 280-320 nm range, reflecting the larger conjugated system.

| Compound | Reported λmax (nm) |

|---|---|

| Phenylethynylbenzene | ~230-280 nist.gov |

| 2-Amino-4-phenylthiazole | ~283 caymanchem.com |

| Thiazole, 4-(phenylethynyl)- (Predicted) | ~280-320 |

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

While a crystal structure for Thiazole, 4-(phenylethynyl)- has not been reported, predictions about its solid-state architecture can be made based on related compounds. The molecule is expected to be largely planar to maximize π-conjugation, although some torsion between the thiazole and phenyl rings may occur.

In the solid state, the planar, aromatic nature of the molecule would likely facilitate significant intermolecular π-π stacking interactions. iucr.org These interactions, along with C-H···π and potentially C-H···N or C-H···S hydrogen bonds, would govern the crystal packing. oup.com The packing motif could adopt common arrangements for planar aromatic molecules, such as herringbone or slipped-stack patterns, which would influence the material's bulk properties. rsc.org Analysis of crystal structures of phenylethynyl derivatives often reveals such ordered packing arrangements. oup.comrsc.org

| Predicted Structural Feature | Description |

|---|---|

| Molecular Geometry | Largely planar with potential for minor torsion between the aromatic rings. |

| Intermolecular Interactions | Dominated by π-π stacking between thiazole and phenyl rings. C-H···π, C-H···N, and C-H···S interactions are also likely. oup.com |

| Crystal Packing | Expected to form ordered structures such as herringbone or slipped-stack arrangements. rsc.org |

Theoretical and Computational Chemistry of 4 Phenylethynyl Thiazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TDDFT), Ab Initio Methods)

Quantum chemical calculations have become indispensable tools for exploring the structure-property relationships of complex organic molecules. acs.orguniba.sk Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are frequently employed to analyze thiazole (B1198619) derivatives, offering a balance between computational cost and accuracy. mdpi.comdntb.gov.ua Functionals such as B3LYP and CAM-B3LYP are commonly used to predict the geometric, electronic, and spectroscopic parameters of these systems with a high degree of correlation to experimental data. mdpi.comdntb.gov.uaresearchgate.netnih.gov These computational approaches allow for a detailed examination of the electronic structure, aromaticity, and excited-state properties that govern the molecule's functionality. nih.goviaea.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. irjweb.comphyschemres.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and electronic excitation properties. irjweb.comnih.gov

In 4-(phenylethynyl)thiazole systems, the HOMO is typically characterized by π-orbitals distributed across the electron-rich thiazole ring and the phenylethynyl moiety. The LUMO, conversely, is a π* anti-bonding orbital. The introduction of the phenylethynyl group, which extends the π-conjugation, significantly influences the energy levels of these orbitals. acs.orgunl.edu Specifically, the phenylethynyl group tends to stabilize the LUMO energy to a greater extent than the HOMO, leading to a reduction in the HOMO-LUMO energy gap. acs.orgijpsjournal.com This smaller energy gap is indicative of higher chemical reactivity and facilitates electronic transitions upon photoexcitation. kuey.net

Quantum chemical calculations reveal that the HOMO and LUMO are delocalized over the entire π-conjugated framework. The spatial distribution shows significant orbital overlap between the thiazole and the phenylethynyl fragments, which is essential for efficient intramolecular charge transfer (ICT) upon excitation. This charge transfer character is a key determinant of the molecule's photophysical properties.

Table 1: Representative Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Phenylethynyl-Substituted Heterocycle

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.29 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. irjweb.com |

| E(LUMO) | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. irjweb.com |

| ΔE (Gap) | 4.48 | The energy difference between HOMO and LUMO, indicating chemical reactivity and excitation energy. irjweb.com |

Note: Data is representative of a substituted heterocyclic system and illustrates typical values obtained from DFT calculations at the B3LYP level. Actual values for 4-(phenylethynyl)thiazole may vary based on the specific computational method and basis set used.

The thiazole ring is a five-membered aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons (four from the two double bonds and two from the lone pair on the sulfur atom) across the ring, satisfying Hückel's rule. kuey.netnih.gov This aromatic character imparts significant thermodynamic stability to the ring system. nih.gov

Computational methods assess aromaticity through various indices, including geometric criteria (bond length equalization), magnetic criteria (such as Nucleus-Independent Chemical Shift, NICS), and electronic criteria (delocalization indices). For thiazole, calculations confirm a planar structure with bond lengths intermediate between single and double bonds, a hallmark of aromatic systems. The calculated chemical shifts in proton NMR spectroscopy for ring protons, typically falling between 7.27 and 8.77 ppm, also provide clear evidence of a significant diamagnetic ring current, which is a direct consequence of its aromaticity. nih.gov The presence of both an electron-donating sulfur atom and an electron-accepting nitrogen atom within the ring creates a unique electronic environment that influences its reactivity in substitution reactions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules like 4-(phenylethynyl)thiazole. arxiv.orgresearchgate.net By calculating the vertical excitation energies from the ground state (for absorption) and the optimized excited state (for emission), TD-DFT can provide valuable insights into the molecule's photophysical behavior. researchgate.netresearchgate.net

Theoretical calculations consistently predict that the introduction of the phenylethynyl group at the 4-position of the thiazole ring leads to a significant bathochromic (red) shift in the lowest-energy absorption band. unl.edu This shift is attributed to the extension of the π-conjugated system, which lowers the HOMO-LUMO energy gap. researchgate.netnih.gov The primary electronic transition corresponds to a HOMO→LUMO excitation with strong intramolecular charge transfer (ICT) character.

The accuracy of TD-DFT predictions is highly dependent on the choice of the functional. dntb.gov.uaresearchgate.net For molecules with significant charge-transfer character, range-separated functionals like CAM-B3LYP often provide better agreement with experimental data compared to standard hybrid functionals. researchgate.netnih.gov Theoretical calculations have been successfully used to explain large Stokes shifts observed in related thiazole derivatives, which are a direct result of geometric relaxation and increased charge separation in the excited state. researchgate.net

Table 2: Predicted Spectroscopic Properties for Aryl Alkynyl Thiazole Derivatives

| Property | Predicted Range | Method |

| Absorption Max (λ_abs) | 330-380 nm | TD-DFT/CAM-B3LYP researchgate.netnih.gov |

| Emission Max (λ_em) | 470-540 nm | TD-DFT/CAM-B3LYP researchgate.netnih.gov |

| Stokes Shift | 4300-6400 cm⁻¹ (0.54-0.79 eV) | TD-DFT/CAM-B3LYP researchgate.netnih.gov |

Note: These values are representative for donor-substituted 4-arylalkynyl thiazoles and demonstrate the typical ranges predicted by computational methods, which show good correlation with experimental findings.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of molecular properties, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of molecular behavior, flexibility, and intermolecular organization. nih.gov

The connection of a phenyl ring to a thiazole ring via an ethynyl (B1212043) linker introduces rotational degrees of freedom. Conformational analysis, often performed using DFT calculations, investigates the preferred spatial arrangement of these fragments. Studies on analogous 2-bromo-4-phenyl-1,3-thiazole have shown that the phenyl and thiazole rings are not coplanar but are twisted with respect to each other, exhibiting a dihedral angle of approximately 7.45°. nih.gov Similarly, in 2-(4-chlorophenyl)-5-phenyl-1,3-thiazole, the dihedral angles between the central thiazole ring and its attached phenyl rings are 13.12° and 43.79°. kayseri.edu.trnih.gov

In the solid state, molecules of 4-(phenylethynyl)thiazole arrange themselves into ordered crystal lattices driven by a network of non-covalent intermolecular interactions. Understanding these packing effects is crucial as they significantly influence the bulk material's properties.

Crystal structure analyses of related thiazole derivatives reveal the prevalence of several key interactions. kayseri.edu.trnih.gov These include C-H···π interactions, where hydrogen atoms from one molecule interact with the electron-rich π-systems of the thiazole or phenyl rings of a neighboring molecule. kayseri.edu.trnih.gov In some structures, π-π stacking interactions are observed between aromatic rings, with typical centroid-to-centroid distances of around 3.8 to 4.2 Å. nih.govkayseri.edu.tr Additionally, weak C-H···S and C-H···N hydrogen bonds contribute to the stability of the crystal packing. The interplay of these synergistic non-covalent interactions governs the final supramolecular architecture, which can range from one-dimensional chains to complex three-dimensional networks. kayseri.edu.tr Molecular dynamics simulations can further elucidate the collective motions and stability of these self-assembled structures over time. nih.gov

Computational Studies on Charge Transfer Processes and Electronic Properties in Solution and Solid State

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides profound insights into the electronic structure and behavior of 4-(phenylethynyl)thiazole systems. These theoretical studies are crucial for understanding intramolecular charge transfer (ICT) phenomena, the influence of the surrounding environment (solvent effects), and the consequences of molecular arrangement in the solid state, which collectively govern the material's optoelectronic properties.

Charge Transfer Dynamics and Solvent Effects

Donor-acceptor (D-A) molecules built around a 4-(phenylethynyl)thiazole framework are prime candidates for exhibiting significant ICT upon photoexcitation. In this arrangement, the thiazole ring can act as either an electron-acceptor or part of the π-conjugated bridge, while the phenylethynyl group serves as a rigid, wire-like π-spacer that facilitates electronic communication between the donor and acceptor moieties. beilstein-journals.orgmdpi.com

Computational studies have been instrumental in elucidating the nature of this charge transfer. The fluorescence emission of such D-A systems is often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. beilstein-journals.org While the absorption maxima are typically only minimally affected by the solvent, the emission spectra can show substantial red shifts as solvent polarity increases. beilstein-journals.orgacs.org This indicates that the excited state has a much larger dipole moment than the ground state, a hallmark of an ICT state. beilstein-journals.org

For instance, studies on related donor-acceptor substituted phenylethynyl systems demonstrate that large Stokes shifts are observed in polar solvents. beilstein-journals.org The linear correlation of the Stokes shift in a Lippert-Mataga plot confirms that the fluorescence emission originates from an ICT state. beilstein-journals.org Theoretical calculations can model this behavior by calculating the electronic properties in simulated solvent environments, providing an atomistic understanding of the solute-solvent interactions. usp.br These calculations can predict changes in molecular geometry, electronic structure, and dipole moment upon excitation in various media. su.edu.ly

The mechanism of charge transfer can also be investigated in detail. Ultrafast spectroscopic measurements, supported by quantum chemical calculations, can distinguish between different types of ICT states, such as a planar intramolecular charge transfer (PICT) state or a twisted intramolecular charge transfer (TICT) state. acs.orgnih.gov For some systems, increasing solvent polarity can lead to the formation of a TICT state, which is often associated with quenched fluorescence. acs.org

| Solvent | Polarity Scale [ET(30) (kcal/mol)] | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Cyclohexane | 31.2 | 360 | 395 | 2680 |

| Toluene (B28343) | 33.9 | 362 | 420 | 4186 |

| Tetrahydrofuran (THF) | 37.4 | 363 | 465 | 6689 |

| Acetonitrile | 45.6 | 361 | 490 | 8012 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 364 | 510 | 8635 |

Note: Data is representative of typical donor-acceptor phenylethynyl systems as described in the literature. beilstein-journals.orgacs.org Actual values for 4-(phenylethynyl)thiazole may vary.

Electronic Properties and Packing in the Solid State

In the solid state, the electronic and photophysical properties of 4-(phenylethynyl)thiazole derivatives are not solely determined by the individual molecule but are strongly influenced by intermolecular interactions and crystal packing. rsc.orgresearchgate.net Computational screening and DFT calculations are employed to understand these packing effects. researchgate.netrsc.org

The arrangement of molecules in the crystal lattice, whether in a herringbone, slipped-stack, or other motif, dictates the extent of intermolecular electronic coupling. rsc.orgresearchgate.net This coupling, in turn, affects properties like solid-state fluorescence and charge transport mobility. rsc.orguclm.es For example, studies on oligo(phenyleneethynylene)s have shown that while molecules may have similar absorption and emission profiles in dilute solutions, their solid-state emission can be significantly red-shifted due to the formation of J-aggregates in the crystal. researchgate.net

Theoretical models can correlate structural parameters, such as the spacing between interacting molecules in an aggregate, with photophysical outcomes. researchgate.net A linear relationship has been observed between the red shift of the emission maximum and the spacing between molecules in the J-aggregate, demonstrating that solid-state emission is governed by the degree of dipolar coupling. researchgate.net

Furthermore, computational methods are used to predict the charge transport characteristics of these materials. By analyzing stacked dimers or larger molecular clusters from the crystal structure, it is possible to calculate the charge transfer integral (electronic coupling) and reorganization energy. uclm.esua.es These parameters are essential for estimating charge carrier mobilities (for both holes and electrons) and for designing materials suitable for organic semiconductor applications. researchgate.netuclm.es

| Derivative Substituent | Packing Motif | Intermolecular Spacing (Å) | Solid-State Emission λmax (nm) |

|---|---|---|---|

| Methoxy (B1213986) | J-aggregate | 4.65 | 450 |

| Ethoxy | J-aggregate | 3.78 | 512 |

| Propoxy | J-aggregate | 3.95 | 495 |

| Butoxy | J-aggregate | 4.21 | 480 |

Note: Data is representative of trends observed for alkyloxy-substituted oligo(phenyleneethynylene)s, illustrating the influence of packing on fluorescence. researchgate.net The alkyl chains indirectly influence properties by modulating the intermolecular packing. researchgate.net

Advanced Optical and Electronic Properties of 4 Phenylethynyl Thiazole Derivatives

Linear Photophysical Properties

The linear photophysical properties of 4-(phenylethynyl)thiazole derivatives, which include their absorption and emission of light, are fundamental to understanding their behavior and potential applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Elucidation of Absorption and Emission Characteristics (UV/Vis, Fluorescence)

Derivatives of 4-(phenylethynyl)thiazole typically exhibit absorption maxima in the ultraviolet-visible (UV-Vis) spectrum. For instance, compounds incorporating this scaffold can display absorption peaks ranging from 338 to 432 nm. researchgate.net The emission properties are particularly sensitive to the substituents attached to the thiazole (B1198619) core. The introduction of electron-accepting groups, such as a nitro group, can cause a significant bathochromic (red) shift in the fluorescence emission, with luminescence observed in the range of 455–726 nm. researchgate.net

The solvent environment also plays a crucial role in the photophysical behavior of these molecules. For example, some thiazole-based dyes exhibit strong emission solvatochromism, where an increase in solvent polarity leads to a notable red shift of the emission band, which is characteristic of intramolecular charge transfer (ICT) chromophores. mdpi.com In some cases, dual-emission properties that are dependent on pH have been observed. researchgate.net

The following table provides a summary of the absorption and emission characteristics of selected 4-(phenylethynyl)thiazole derivatives and related compounds.

| Compound/Derivative | Absorption Max (nm) | Emission Max (nm) | Solvent/Conditions |

| Thiazole Derivatives | 338–432 | 455–726 | Various |

| 2-PTP | Not Specified | Dual-emission (pH-dependent) | Not Specified |

| 2,6,8-triaryl-4-(phenylethynyl)quinazolines | Not Specified | Not Specified | Not Specified |

| cis-platinum(II) acetylide complexes | Blue-shifted vs. trans | Blue-shifted vs. trans | Not Specified |

This table summarizes data on various thiazole derivatives to illustrate the range of photophysical properties.

Determination of Fluorescence Quantum Yields and Lifetimes

Fluorescence quantum yield (ΦF) and lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the emission process. For derivatives of 4-(phenylethynyl)thiazole, these values can vary significantly based on their molecular structure and environment.

For example, in a series of phenothiazine (B1677639) derivatives, which share structural similarities, fluorescence quantum yields were found to be substantial, ranging from 51% to 87% in toluene (B28343). acs.org The lifetimes of these compounds were in the nanosecond range. acs.org The solvent can drastically affect these properties; for some molecules, the quantum yield decreases by two orders of magnitude when moving from a nonpolar solvent like toluene to a polar one like dimethylformamide (DMF). acs.org

In platinum acetylide complexes incorporating related ligands, low fluorescence quantum yields are often observed due to efficient intersystem crossing to the triplet state. rsc.orgrsc.org For instance, the quantum yields for some thiophenyl Pt(II)-ethynyl derivatives were found to be very low (0.0007 to 0.0045), with subnanosecond fluorescence decay times. nih.gov

The table below presents fluorescence quantum yield and lifetime data for a selection of related compounds to provide context.

| Compound/Derivative | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Solvent/Conditions |

| Phenothiazine Derivatives | 0.51 - 0.87 | Several ns | Toluene |

| NPI-PTZ1 | Decreases significantly with polarity | 5.17 | Toluene |

| NPI-PTZ2 | Significant in all solvents | 2.22 | Toluene |

| NPI-PTZ3 | Significant in all solvents | 1.69 | Toluene |

| Thiophenyl Pt(II)-ethynyl Derivatives (ATP1, ATP2) | 0.0045, 0.0007 | Sub-nanosecond | THF |

| Aqueous Natural Dye | ~0.28 | ~3.1 | pH 3.96–8.02 |

| Fluorescein Derivatives (in ethanol) | ~4.8% (Compound 1), ~4.3% (Compound 2) | Not specified | Ethanol |

This table compiles data from various fluorescent compounds to illustrate the typical ranges for quantum yields and lifetimes.

Establishment of Structure-Property Relationships for Photophysical Behavior

Introducing electron-donating and electron-withdrawing groups can create a "push-pull" system, enhancing intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com This often leads to a red-shifted emission and a higher sensitivity to the solvent polarity. The thiazole ring itself can act as an electron-accepting or π-deficient component in these systems. acs.org

The length and nature of the conjugated bridge connecting different parts of the molecule also significantly influence the photophysical properties. researchgate.net Elongating the conjugation generally leads to red-shifted absorption and emission spectra. researchgate.net Furthermore, the planarity of the molecule is important; more planar structures tend to have more extended π-conjugation, which can enhance their optical properties. researchgate.net In contrast, twisted or bent geometries, such as in cis-isomers of platinum complexes, can lead to blue-shifted absorption and emission compared to their trans-counterparts. researchgate.net

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have the ability to alter the properties of light that passes through them, a characteristic that is highly dependent on the light's intensity. Derivatives of 4-(phenylethynyl)thiazole have emerged as promising candidates for NLO applications due to their extended π-conjugated systems and the potential for creating molecules with large dipole moments.

Theoretical and Experimental Determination of Second-Order Nonlinear Optical (β) Coefficients

The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). Theoretical calculations, often using methods like Density Functional Theory (DFT), are widely employed to predict and understand the NLO properties of new molecules. analis.com.mynih.gov These calculations have shown that the presence of a thiazole ring can significantly enhance the β values compared to analogous stilbene (B7821643) derivatives, especially when the thiazole ring is connected to an electron-accepting group like a nitro group. researchgate.net

For instance, theoretical studies on certain thiazole derivatives have shown that replacing a benzene (B151609) ring in a known NLO chromophore with a thiazole ring can lead to a substantial increase in the β value. researchgate.net The arrangement of donor and acceptor groups across the π-conjugated framework is critical. A chalcone (B49325) derivative incorporating a phenylethynyl moiety was calculated to have a high total first hyperpolarizability (βtot) of 420.51 × 10⁻³⁰ esu, indicating significant NLO response. analis.com.my

Experimental techniques, such as electric-field-induced second-harmonic generation (EFISH), are used to validate theoretical predictions and measure the β coefficients of these compounds.

| Compound/Derivative Class | Theoretical β Value (× 10⁻³⁰ esu) | Method |

| 2-(p-donor-β-styryl)-5-nitro-thiazole derivatives | Larger than stilbene and other thiazole analogues | ZINDO |

| 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP) | 420.51 | DFT |

| (4-nitrophenylazo)-azulene | ~80 | Not Specified |

This table presents theoretical first hyperpolarizability (β) values for selected classes of NLO chromophores.

Investigation of Two-Photon Absorption (TPA) Cross-Sections

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The efficiency of this process is measured by the TPA cross-section (σ₂). Materials with large TPA cross-sections are of interest for applications such as 3D microfabrication, optical data storage, and bio-imaging. korea.ac.kr

For derivatives of 4-(phenylethynyl)thiazole and related structures, the TPA cross-section is influenced by factors like the strength of donor and acceptor groups, the length of the π-conjugation, and the planarity of the molecule. korea.ac.kr For example, a series of anthracene (B1667546) derivatives with phenylethynyl groups at the 9,10-positions exhibited TPA cross-sections in the range of 740–3940 GM (Göppert-Mayer units). korea.ac.kr

In some platinum acetylide complexes, the NLO response is a combination of TPA and excited-state absorption (ESA). rsc.orgrsc.org Thiophenyl Pt(II)-ethynyl derivatives were found to have TPA cross-sections between 5 and 10 GM in the near-infrared region. nih.gov The strategic combination of donor and acceptor moieties can lead to significantly enhanced TPA cross-sections, with values exceeding 10³ GM being achievable. researchgate.net

| Compound/Derivative Class | TPA Cross-Section (σ₂) (GM) | Wavelength (nm) |

| 2,6-bis(p-dihexylaminostyryl)anthracene derivatives with 9,10-phenylethynyl groups | 740 - 3940 | 780 - 960 |

| Thiophenyl Pt(II)-ethynyl derivatives (ATP1, ATP2) | 5 - 10 | ~720 - 740 |

| Quadrupolar molecule with arylamine donor and pyridazine (B1198779) acceptor | 1442 | Not Specified |

This table showcases the Two-Photon Absorption (TPA) cross-sections for various relevant compounds.

Design Principles for Modulating and Enhancing NLO Responses

The modulation and enhancement of nonlinear optical (NLO) responses in derivatives of 4-(phenylethynyl)thiazole are guided by strategic molecular design. A primary principle involves the creation of dipolar "push-pull" systems within the molecule. This is achieved by functionalizing the thiazole derivative with both an electron-donating group (D) and an electron-accepting group (A), often separated by a π-conjugated bridge, which includes the phenylethynylthiazole core. This D-π-A architecture facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for generating large NLO responses. scientific.netgrafiati.com

For instance, the introduction of a nitro group (-NO2) as a strong electron acceptor and an amino group (-NH2) as an electron donor onto a thiazole scaffold has been shown to create potent NLO materials. scientific.net The resulting absorbance bands of such dipolar molecules exhibit a significant red-shift in the UV-vis spectrum, indicating a smaller energy gap and enhanced ICT, which are desirable for NLO activity. scientific.net

More complex configurations, such as Acceptor–Donor–π–Acceptor (A–D–π–A) and Donor–Acceptor–Donor–π–Acceptor (D–A–D–π–A), have been explored computationally. researchgate.net By systematically tailoring the donor and acceptor units, for example using quinoline (B57606) and carbazole (B46965) moieties, the NLO properties can be finely tuned. researchgate.net Theoretical studies show that extending the π-conjugation and strengthening the donor/acceptor capabilities lead to a significant increase in the total first hyperpolarizability (βtot), a measure of the second-order NLO response. researchgate.net For example, a designed molecule, Q1D2, within a theoretical framework, exhibited a very large βtot value of 23,885.90 a.u. researchgate.net

The nature of the π-conjugated bridge itself is also a critical design element. The use of imino-dyes with furan, thiophene (B33073), or thiazole moieties as the bridge has been investigated to understand its impact on NLO activity. grafiati.com Furthermore, the third-order NLO polarizability (γ) can be enhanced through the formation of Schiff bases. In one study, a Schiff base derivative incorporating a benzothiazole (B30560) unit (compound 7) demonstrated a γ value of 124.15×10⁴ a.u., which is several times larger than that of the reference NLO material, para-nitroaniline. tandfonline.com The strategic incorporation of different halogen atoms (chlorine, bromine, fluorine) into carbazole-based thiazole derivatives also provides a method for modulating the physicochemical and NLO properties. mdpi.com

Optoelectronic Properties in Conjugated Molecular and Polymeric Systems

Band Gap Engineering and Tuning of Electronic Conductivity

Band gap engineering is a crucial strategy for tailoring the optoelectronic properties of conjugated systems based on 4-(phenylethynyl)thiazole for applications in organic electronics. nih.govncl.res.in A primary method for tuning the band gap is the construction of donor-acceptor (D-A) copolymers. nih.govmdpi.com In these polymers, the thiazole unit, being electron-accepting, is combined with various electron-donating units along the polymer backbone. mdpi.com This architecture lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level and can also affect the HOMO (Highest Occupied Molecular Orbital) level, effectively reducing the energy band gap. mdpi.com

The choice of the donor unit and the presence of substituents significantly influence the final electronic properties. nih.gov For example, theoretical studies on polymers containing phenylethynyl and 1,3,4-thiadiazole (B1197879) units (a related electron-deficient heterocycle) showed that attaching alkoxy side chains to the polymer backbone is more effective at reducing the band gap than using alkyl side chains. researchgate.net The nature of the side chain, rather than its length, was found to be the more dominant factor. researchgate.net Similarly, side-chain engineering in other D-A polymers, such as introducing siloxane-terminated side chains, has been successful in creating low band gap materials for polymer solar cells. rsc.org

The table below summarizes computational data for various thiazole-containing polymers, illustrating the effect of different structural units on the band gap.

| Polymer System | Key Structural Units | Calculated Band Gap (eV) | Reference |

| Poly(phenylethynyl-1,3,4-thiadiazole) with alkoxy side chains | Phenylethynyl, 1,3,4-Thiadiazole, Alkoxy chains | Smallest among variants | researchgate.net |

| Poly(thieno[3,4-b]thiophene-co-benzodithiophene) (P1) | Thieno[3,4-b]thiophene, Benzodithiophene | 1.62 | mdpi.com |

| Poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) | Carbazole, Benzothiadiazole | ~1.9 | |

| Polycyclopentadithiophene-benzothiadiazole (PCPDTBT) | Cyclopentadithiophene, Benzothiadiazole | 1.46 | mdpi.com |

Electron Affinity and Intramolecular Reorganization Energies for Charge Transport

The efficiency of charge transport in organic semiconductors is critically dependent on molecular properties such as electron affinity (EA) and intramolecular reorganization energy (λ). researchgate.netunesp.br Electron affinity, which relates to the energy of the LUMO, determines the ease of electron injection into the material. researchgate.net A higher electron affinity (a more negative LUMO energy) facilitates n-type (electron) transport. acs.org The intramolecular reorganization energy represents the energy required for the molecule's geometry to relax after a charge is added or removed. unesp.br A lower reorganization energy is desirable for efficient charge transport, as it corresponds to a smaller barrier for charge hopping between molecules. researchgate.netunesp.br

Derivatives and polymers of 4-(phenylethynyl)thiazole and related thiadiazole systems are considered promising candidates for n-type semiconductors, partly due to their favorable EA and low reorganization energies. researchgate.netresearchgate.net Theoretical calculations on polymers consisting of phenylethynyl and 1,3,4-thiadiazole units have shown that their intramolecular reorganization energies for electron transport (λ-) are quite low, on the order of ≤0.07 eV. researchgate.net This value is smaller than or comparable to those of well-known n-type materials like pentacene. researchgate.net

Structural modifications provide a powerful tool for tuning these parameters. The introduction of different substituents or the alteration of the conjugated backbone can significantly shift the LUMO energy and thus the electron affinity. researchgate.net For example, theoretical studies have shown that substituting different aromatic rings (X and Y) in a Y–C≡C–X–C≡C–Y structure can tune the HOMO and LUMO energy levels over a range of 2-2.5 eV. researchgate.net Similarly, the presence of alkoxy side chains on a polymer backbone can influence the LUMO energy levels, which in turn affects electron affinity and the potential for electron injection. researchgate.net

The reorganization energy is also highly sensitive to molecular structure, particularly the dihedral angles between conjugated units. unesp.br The increase in the number of fused thiophene rings in a series of bis(phenylethynyl)thienoacenes was found to lead to an easier charge injection and an enhancement of the n-type character, which is directly related to changes in EA and λ. acs.org The use of thiazolo[5,4-d]thiazole (B1587360) (TTh) units in place of thiazole (Th) has been predicted to improve semiconducting properties, partly by influencing the charge transport rates, which are a function of reorganization energy. uclm.es

The following table presents calculated electronic properties for representative thiazole and thiadiazole-based systems.

| System | Calculated Property | Value (eV) | Significance | Reference |

| Phenylethynyl-1,3,4-thiadiazole Polymers | Intramolecular Reorganization Energy (λ-) | ≤0.07 | Indicates good n-type semiconductor potential | researchgate.net |

| Substituted Bis-aryl Triazole/Thiadiazole | Tunable range of HOMO/LUMO energies | 2.0 - 2.5 | Shows substituent effect on energy levels | researchgate.net |

| CrV-BBT Oligomer | Reorganization Energy for hole transport (λ+) | > λ- | Favors electron transport over hole transport | unesp.br |

| CrV-TTN Oligomer | Reorganization Energy for hole transport (λ+) | < λ- | Favors hole transport over electron transport | unesp.br |

Applications in Advanced Materials Science and Functional Systems

Molecular Building Blocks for Conjugated Polymers and Oligomers

The intrinsic properties of Thiazole (B1198619), 4-(phenylethynyl)- make it an exemplary building block for the synthesis of π-conjugated polymers and oligomers. The thiazole moiety serves as a common electron-accepting heterocycle, while the phenylethynyl group provides a rigid and conductive pathway for electrons, influencing the final properties of the macromolecule. nih.gov

Thiazole, 4-(phenylethynyl)- is a valuable precursor for organic electron-conducting materials. The electron-withdrawing nature of the imine (C=N) bond in the thiazole ring effectively lowers the orbital energies of the resulting polymer. researchgate.net The phenylethynyl unit contributes to a highly conjugated and planar backbone, which is essential for facilitating intermolecular π-π stacking and, consequently, efficient charge transport. nih.gov Theoretical studies on analogous systems, such as poly-2,5-bis(phenylethynyl)-1,3,4-thiadiazole, have shown that the ethynyl (B1212043) linkage enhances planarity and reduces steric hindrance, which are favorable for electrical conductivity. nih.gov Polymers derived from such precursors are investigated for their electronic structure, with research indicating that disorder in the polymer arrangement can significantly impact the band gap and interchain electronic coupling. nih.gov The strategic incorporation of this building block allows for the synthesis of donor-acceptor (D-A) polymers, where the thiazole unit acts as a strong electron acceptor. rsc.org